![molecular formula C12H10F2O2 B2569391 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2309454-98-4](/img/structure/B2569391.png)
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
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Description
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the linear formula C12H10F2O2 . The bicyclo[1.1.1]pentane (BCP) motif of this compound has been utilized as bioisosteres in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments in order to improve physicochemical properties .
Synthesis Analysis
The first selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes was reported via difluorocarbene insertion into bicyclo[1.1.0]butanes . This methodology should inspire future studies on the synthesis of other “ortho/meta-substituted” BCPs via similar mechanisms .Chemical Reactions Analysis
While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field .Scientific Research Applications
Chemical Synthesis and Properties
- A study by Wiberg et al. (1993) developed a procedure for converting 2-phenylbicyclo[1.1.1]pentan-2-ol to its 2-phenyl version, leading to the creation of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. This process involved oxidation to obtain the bicyclo[1.1.1]pentane-2-carboxylic acid and its subsequent conversion to various derivatives (Wiberg, Ross, Isbell, & Mcmurdie, 1993).
Radical Chlorination
- Le et al. (2021) described the radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid, yielding new bicyclo[1.1.1]pentane cages with varying halogen atoms. This study also explored the acidity constants of these derivatives, contributing to the understanding of the properties of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Le, Rončević, Dračínský, Císařová, Šolínová, Kašička, & Kaleta, 2021).
Synthesis and Incorporation into Peptides
- Pätzel et al. (2004) developed a synthesis for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, showcasing the potential of incorporating such structures into linear and cyclic peptides. This advancement sheds light on the use of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid in peptide synthesis (Pätzel, Sanktjohanser, Doss, Henklein, & Szeimies, 2004).
Medicinal Chemistry Applications
- Bychek et al. (2019) developed a synthetic approach to difluoro-substituted bicyclo[1.1.1]pentanes, suggesting their use as bioisosteres in drug discovery projects. This highlights the potential medicinal chemistry applications of compounds like 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Bychek, Hutskalova, Bas, Zaporozhets, Zozulya, Levterov, & Mykhailiuk, 2019).
Structural and Electronic Effects
- Adcock et al. (1999) examined the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the electronic effects and reactivity of similar compounds like 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Adcock, Blokhin, Elsey, Head, Krstic, Levin, Michl, Munton, Pinkhassik, Robert, Savéant, Shtarev, & Stibor, 1999).
Selective Synthesis of Analogues
- Ma et al. (2019) reported the first selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, demonstrating the synthesis of analogues to 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. This study contributes to the broader understanding of the synthesis of such compounds (Ma, Sloman, Han, & Bennett, 2019).
properties
IUPAC Name |
2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUNWHYQMWXNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
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